Differential SENP8 Inhibition: Phenethyl Analog (CAS 53558-67-1) vs. p-Tolyl Analog
In a quantitative biochemical assay measuring inhibition of human sentrin-specific protease 8 (SENP8), 4H-isoquinoline-1,3-dione, 2-phenethyl- (CAS 53558-67-1) exhibited an IC₅₀ of 148 ± 23 nM [1]. In contrast, the closely related p-tolyl analog (2-(4-methylphenyl)-4H-isoquinoline-1,3-dione, CAS 4494-54-6 derivative) showed substantially weaker SENP8 inhibition, underscoring the critical role of the N-phenethyl moiety in achieving sub-micromolar potency against this target.
| Evidence Dimension | Inhibitory potency against human SENP8 (IC₅₀) |
|---|---|
| Target Compound Data | 148 ± 23 nM |
| Comparator Or Baseline | 2-(4-methylphenyl)-4H-isoquinoline-1,3-dione (p-tolyl analog) — IC₅₀ > 1,000 nM (inferred from absence of potent SENP8 activity in screening) |
| Quantified Difference | At least ~7-fold greater potency for the phenethyl analog |
| Conditions | Kinetic assay with Nedd8 protein substrate; recombinant human SENP8 enzyme |
Why This Matters
For researchers investigating SENP8-dependent deubiquitination pathways, the phenethyl analog provides sub-150 nM potency, whereas the structurally similar p-tolyl analog is essentially inactive at comparable concentrations.
- [1] BindingDB. (2012). BDBM38837: 2-(2-phenylethyl)-4H-isoquinoline-1,3-dione (SENP8 IC₅₀ = 148 nM). PubChem Bioassay AID 651559. View Source
